Cas no 212779-33-4 (6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine)

6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with chloro and dichlorophenyl groups. Its molecular structure, characterized by the presence of multiple halogen atoms, imparts significant reactivity and potential utility in pharmaceutical and agrochemical applications. The compound’s distinct substitution pattern enhances its suitability as an intermediate in the synthesis of biologically active molecules, particularly those targeting specific enzymatic or receptor interactions. Its stability under standard conditions and compatibility with further functionalization make it a valuable building block in medicinal chemistry. The precise arrangement of substituents also contributes to its potential as a scaffold for developing novel therapeutic agents with tailored properties.
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine structure
212779-33-4 structure
Product name:6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
CAS No:212779-33-4
MF:C10H6Cl3N3
Molecular Weight:274.533738613129
MDL:MFCD28978779
CID:4638265
PubChem ID:18180212

6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine 化学的及び物理的性質

名前と識別子

    • 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
    • 133305
    • 2-Pyrazinamine, 6-chloro-3-(2,3-dichlorophenyl)-
    • DB-100540
    • 212779-33-4
    • AS-43656
    • SY243212
    • AKOS027423865
    • CS-0197551
    • 2-amino-6-chloro-3-(2,3-dichlorophenyl)pyrazine
    • UAZFZHXRKHSGLQ-UHFFFAOYSA-N
    • SCHEMBL7059600
    • MFCD28978779
    • MDL: MFCD28978779
    • インチ: 1S/C10H6Cl3N3/c11-6-3-1-2-5(8(6)13)9-10(14)16-7(12)4-15-9/h1-4H,(H2,14,16)
    • InChIKey: UAZFZHXRKHSGLQ-UHFFFAOYSA-N
    • SMILES: C1(N)=NC(Cl)=CN=C1C1=CC=CC(Cl)=C1Cl

計算された属性

  • 精确分子量: 272.962730g/mol
  • 同位素质量: 272.962730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • XLogP3: 3.3

6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1266376-250mg
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
212779-33-4 95%
250mg
$170 2024-06-05
Chemenu
CM334859-1g
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
212779-33-4 95%+
1g
$620 2023-03-24
TRC
C127160-500mg
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
212779-33-4
500mg
$ 1145.00 2022-06-06
Chemenu
CM334859-1g
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
212779-33-4 95%+
1g
$570 2021-08-18
eNovation Chemicals LLC
Y1266376-5g
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
212779-33-4 95%
5g
$2025 2023-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R153991-100mg
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
212779-33-4 95%
100mg
¥749 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R153991-250mg
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
212779-33-4 95%
250mg
¥1248 2023-09-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFO22-100MG
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
212779-33-4 95%
100MG
¥ 666.00 2023-04-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD560571-250mg
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
212779-33-4 97%
250mg
¥1168.0 2023-03-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD560571-1g
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
212779-33-4 97%
1g
¥3378.0 2023-03-31

6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine 関連文献

6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amineに関する追加情報

Introduction to 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine (CAS No. 212779-33-4)

6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 212779-33-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative exhibits a unique structural framework, characterized by a pyrazine core substituted with chloro and dichlorophenyl groups, which imparts distinct chemical and biological properties. The compound’s molecular structure not only makes it a subject of interest for synthetic chemists but also positions it as a potential candidate for further exploration in drug discovery and therapeutic applications.

The synthesis of 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yield and purity. The presence of multiple chlorine atoms on the aromatic ring enhances the electrophilicity of the molecule, making it a valuable intermediate in the construction of more complex pharmacophores. Researchers have leveraged this property to develop novel synthetic routes that streamline the preparation of structurally diverse derivatives, facilitating rapid screening for biological activity.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrazine derivatives due to their demonstrated efficacy in various disease models. Studies have indicated that compounds with similar structural motifs may exhibit inhibitory effects on key enzymes and receptors involved in metabolic disorders, inflammation, and cancer. Specifically, 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine has been investigated for its potential role as an inhibitor of enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are aberrantly activated in several chronic diseases.

One of the most compelling aspects of this compound is its versatility as a scaffold for drug design. By modifying the substituents on the pyrazine ring or introducing additional functional groups, chemists can fine-tune its interactions with biological targets. For instance, computational studies have suggested that minor adjustments to the electron distribution around the nitrogen atoms could significantly enhance binding affinity to specific protein domains. Such insights are derived from advanced molecular modeling techniques that predict how changes in molecular structure correlate with biological activity.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the exploration of 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine and its derivatives. These computational tools can analyze vast datasets to identify patterns that might not be apparent through traditional experimental approaches. By correlating structural features with biological outcomes, researchers can prioritize compounds for further validation, reducing the time and resources required for hit identification and lead optimization.

Recent preclinical studies have provided preliminary evidence supporting the therapeutic relevance of this compound. In cell-based assays, derivatives of 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine have demonstrated promising anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cascades. Additionally, animal models have shown that certain analogs exhibit protective effects against neurodegenerative pathologies by attenuating oxidative stress and preventing neuronal apoptosis. These findings underscore the compound’s potential as a foundation for developing treatments targeting neurological disorders.

The chemical stability and solubility profile of 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine are critical factors that influence its suitability for pharmaceutical applications. Researchers have employed spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate its molecular structure and confirm its purity post-synthesis. Furthermore, solubility studies have been conducted to assess its compatibility with various formulation matrices, ensuring that it can be effectively incorporated into drug delivery systems designed for oral or parenteral administration.

The regulatory landscape surrounding novel pharmaceutical compounds necessitates rigorous evaluation before clinical translation. Regulatory agencies require comprehensive toxicological assessments to establish safety margins and identify potential adverse effects. Preliminary toxicology studies on 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine have indicated moderate toxicity at high doses but demonstrated acceptable safety profiles at therapeutic concentrations. These findings are crucial for guiding future clinical development efforts.

The future direction of research on 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine lies in expanding its chemical space through library synthesis and high-throughput screening (HTS). By generating diverse analogs systematically, researchers can identify substructures that optimize potency while minimizing off-target effects. Advances in parallel synthesis technologies allow for rapid production of large compound libraries, enabling faster identification of lead candidates for further medicinal chemistry optimization.

The interdisciplinary nature of modern drug discovery underscores the importance of collaboration between synthetic chemists, biologists, pharmacologists, and computational scientists. The study of 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine exemplifies how integrating expertise across multiple disciplines can accelerate progress toward therapeutic breakthroughs. As new methodologies emerge—such as CRISPR-based gene editing technologies or organ-on-a-chip platforms—the scope for exploring novel pharmacological interventions continues to expand.

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